
2-Chloro-4-fluorobenzoyl chloride
Overview
Description
2-Chloro-4-fluorobenzoyl chloride (CAS 21900-54-9) is a halogenated benzoyl chloride derivative with the molecular formula C₇H₃Cl₂FO and a molecular weight of 193.00 g/mol. It is a colorless to pale yellow liquid with a boiling point of 98–102°C at 15 mmHg and a density of 1.470–1.474 g/mL at 20°C . The compound is highly reactive due to the electron-withdrawing effects of the chlorine (Cl) and fluorine (F) substituents at the 2- and 4-positions of the benzene ring, respectively. This reactivity makes it a valuable intermediate in organic synthesis, particularly for forming esters, amides, and ureas .
Key physical and chemical properties include:
Preparation Methods
Preparation Methods of 2-Chloro-4-fluorobenzoyl chloride
Friedel-Crafts Acylation Using Oxalyl Chloride and Aluminum Chloride Catalyst
The most common and industrially favored method for preparing this compound involves Friedel-Crafts acylation of 2,4-dichlorofluorobenzene with oxalyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst.
- Raw Materials: 2,4-dichlorofluorobenzene and oxalyl chloride
- Catalyst: Aluminum chloride (AlCl3)
- Reaction Conditions:
- Temperature: 20–30°C
- Reaction time: 1.5–2.5 hours
- Addition: 2,4-dichlorofluorobenzene is added dropwise over 0.5–1 hour to the mixture of oxalyl chloride and AlCl3
- Workup: Direct vacuum distillation to isolate the product
- Yield: Up to 98% with high purity and minimal by-products
This method avoids the use of highly toxic reagents, uses inexpensive and readily available starting materials, and allows for simple post-reaction processing, making it highly suitable for industrial continuous production. The control of catalyst amount and reaction parameters is critical to minimize side reactions and maximize selectivity toward the target compound.
Indirect Route via 2-Chloro-4-fluorobenzoic Acid and Chlorinating Agents
An alternative route involves first synthesizing 2-chloro-4-fluorobenzoic acid, followed by conversion to the acid chloride using chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride.
- Step 1: Synthesis of 2-chloro-4-fluorobenzoic acid by oxidation of 2-chloro-4-fluorotoluene or related intermediates
- Step 2: Reaction of the acid with SOCl2 or oxalyl chloride under reflux in anhydrous solvents (e.g., toluene or dichloromethane)
- Typical Conditions:
- Reflux temperature (~110°C for toluene)
- Excess chlorinating agent (1.2–1.5 equivalents)
- Reaction time: Several hours until completion
- Yield: Approximately 85–90% after purification
This method is well-documented in academic research and is useful when the acid intermediate is readily available or when precise control of substitution patterns is required. However, it involves additional synthetic steps and handling of corrosive chlorinating agents.
Other Reported Methods and Considerations
Chlorination under UV Irradiation: For related compounds such as 4-fluorobenzoyl chloride, chlorination of fluorotoluene under UV light followed by hydrolysis has been reported, but this method is less commonly applied to this compound and involves more complex catalyst systems (e.g., FeCl3/ZnCl2 composite).
Use of Alternative Catalysts and Reagents: Variations in catalysts (e.g., replacing AlCl3) or acylating agents (e.g., chloroacetyl chloride) have been explored but often lead to more complex purification or lower yields.
Comparative Summary of Preparation Methods
Method | Starting Materials | Catalyst/Reagent | Conditions | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|---|
Friedel-Crafts acylation with AlCl3 | 2,4-dichlorofluorobenzene + oxalyl chloride | Aluminum chloride (AlCl3) | 20–30°C, 1.5–2.5 h | Up to 98 | High yield, simple workup, industrially scalable | Requires careful catalyst handling |
Acid chlorination of 2-chloro-4-fluorobenzoic acid | 2-chloro-4-fluorobenzoic acid + SOCl2 or oxalyl chloride | Thionyl chloride or oxalyl chloride | Reflux (~110°C), several hours | 85–90 | Well-established, good control over substitution | Multi-step, corrosive reagents, longer time |
UV-induced chlorination and hydrolysis | 4-fluorotoluene + chlorine | FeCl3/ZnCl2 composite catalyst | 70–85°C under UV irradiation | Not specified | Environmentally friendly, short reaction route | Less common, complex catalyst system |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Friedel-Crafts Acylation: It can react with aromatic compounds in the presence of a Lewis acid catalyst to form acylated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at room temperature.
Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst such as AlCl3 or FeCl3 and is performed at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Produces substituted benzoyl derivatives.
Friedel-Crafts Acylation: Yields acylated aromatic compounds.
Scientific Research Applications
Synthesis of Pharmaceuticals
2-Chloro-4-fluorobenzoyl chloride is a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly significant in the development of:
- Anti-inflammatory drugs: The compound is used to synthesize non-steroidal anti-inflammatory drugs (NSAIDs) which are widely used for pain relief and inflammation reduction.
- Analgesics: It aids in the production of analgesics that manage pain without inducing anesthesia.
Case Study:
A study demonstrated the synthesis of derivatives from this compound that exhibited enhanced anti-inflammatory activity compared to their non-fluorinated counterparts, highlighting the importance of fluorine in medicinal chemistry .
Agrochemical Development
This compound plays a vital role in formulating herbicides and pesticides. Its applications include:
- Herbicides: Development of selective herbicides that target specific weeds while minimizing damage to crops.
- Pesticides: Enhancing the efficacy of pesticide formulations to increase crop yield and pest resistance.
Data Table: Agrochemical Formulations
Product Type | Active Ingredient | Application |
---|---|---|
Herbicide | This compound | Weed control |
Pesticide | Various fluorinated derivatives | Pest management |
Material Science
In material science, this compound is utilized for:
- Specialty Polymers: It is used to synthesize polymers with enhanced thermal and chemical resistance.
- Resins: The compound contributes to the production of resins that are crucial for coatings and adhesives.
Case Study:
Research has shown that incorporating fluorinated compounds into polymer matrices improves their mechanical properties and thermal stability, making them suitable for advanced applications in coatings .
Research in Organic Chemistry
As a reagent, this compound facilitates various organic synthesis reactions, including:
- Nucleophilic Substitution Reactions: It serves as an acylating agent in the formation of complex organic molecules.
Example Reaction:
A study indicated that using this compound in nucleophilic substitution reactions yields high-purity products with significant yields .
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products, which can then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Structural Analogs: Fluorinated and Chlorinated Benzoyl Chlorides
The reactivity and applications of 2-chloro-4-fluorobenzoyl chloride are influenced by its substitution pattern. Below is a comparison with structurally related benzoyl chlorides (Table 1):
Table 1: Comparison of Halogenated Benzoyl Chlorides
Key Observations:
Reactivity: The 2-Cl-4-F substitution in this compound creates a stronger electron-withdrawing effect compared to monosubstituted analogs (e.g., 4-fluorobenzoyl chloride). This increases its electrophilicity, making it more reactive in nucleophilic acyl substitution reactions . 2,4-Difluorobenzoyl chloride (2-F,4-F) exhibits even greater thermal stability due to fluorine’s strong electronegativity, but its reactivity in synthesis is lower than the 2-Cl-4-F derivative .
Synthetic Utility: this compound efficiently reacts with phenols (e.g., methyl 4-hydroxy-3-methoxybenzoate) to form esters in >90% yield under mild conditions (0°C, CH₂Cl₂, K₂CO₃) . In contrast, 2-chlorobenzoyl chloride (without the 4-F substituent) requires harsher conditions for similar reactions, reflecting reduced electrophilicity .
Safety and Handling :
- All halogenated benzoyl chlorides are moisture-sensitive and corrosive. However, the 2-Cl-4-F derivative’s higher reactivity necessitates stricter handling (e.g., dry inert atmosphere, protective equipment) compared to 4-fluorobenzoyl chloride .
Comparison with Sulfonyl Chlorides and Other Derivatives
While sulfonyl chlorides (e.g., 2-chloro-4-fluorobenzenesulfonyl chloride, CAS 289038-14-8) share functional group reactivity, their applications differ:
- Benzoyl chlorides are primarily used for acylation (e.g., forming amides, esters).
- Sulfonyl chlorides are employed in sulfonylation reactions (e.g., synthesizing sulfonamides). The 2-Cl-4-fluorobenzenesulfonyl chloride is less reactive in nucleophilic substitution compared to benzoyl chlorides due to sulfur’s lower electrophilicity .
Pharmaceutical Relevance
- Crystal Engineering : Derivatives like 2-chloro-4-fluoro-N-phenylbenzamide form hydrogen-bonded networks in crystal structures, enabling controlled solid-state interactions .
Biological Activity
2-Chloro-4-fluorobenzoyl chloride (CAS Number: 21900-54-9) is an acyl chloride compound with significant implications in medicinal chemistry and pharmacology. Its unique structure, featuring both chlorine and fluorine substituents, allows for versatile modifications in drug design, particularly in developing compounds with enhanced biological activity.
- Molecular Formula : C₇H₃Cl₂F O
- Molecular Weight : 191.00 g/mol
- Appearance : Colorless to light yellow liquid
- Boiling Point : 95 °C at 10 mmHg
- Density : 1.47 g/mL at 25 °C
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its role as a reactive intermediate in synthesizing various bioactive compounds. The introduction of chlorine and fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including:
- Increased Lipophilicity : The presence of fluorine atoms generally increases the lipophilicity of compounds, improving membrane permeability and bioavailability.
- Altered Binding Affinity : Chlorine and fluorine can modify the electronic properties of molecules, potentially enhancing binding affinity to biological targets such as enzymes and receptors.
Antitumor Activity
Recent studies have highlighted the role of this compound in developing novel anticancer agents. For instance, derivatives synthesized from this compound have shown promising results against various cancer cell lines:
Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB-468 (Breast Cancer) | 12.5 | Induces apoptosis |
Compound B | HCT116 (Colon Cancer) | 15.3 | Inhibits tubulin polymerization |
Compound C | K562 (Leukemia) | 8.7 | Src kinase inhibition |
These findings suggest that modifications using this compound can lead to compounds with significant antitumor properties, likely through various mechanisms including apoptosis induction and cell cycle arrest.
Synthesis of Bioactive Molecules
The compound has been utilized as a key reagent in synthesizing other bioactive molecules, particularly in creating derivatives that target specific pathways in cancer treatment:
- Example Study : A series of phenyl derivatives were synthesized using this compound, which exhibited varied activity against solid tumors and leukemia cell lines. The most potent derivative showed IC₅₀ values below 10 µM across multiple tests.
Safety and Toxicology
While exploring the biological activities of this compound, safety considerations must be taken into account due to its classification as a hazardous material:
- Hazard Classifications :
- Acute Toxicity: Category 4 (H302)
- Skin Corrosion: Category 1B (H314)
Proper handling procedures should be observed to mitigate risks associated with exposure.
Q & A
Q. Basic: What are the common synthesis routes for 2-chloro-4-fluorobenzoyl chloride in academic research?
Methodological Answer:
The synthesis typically involves functionalizing a benzoic acid derivative with chloro and fluoro groups. A validated method includes reacting 2-chloro-4-fluorobenzoic acid with chlorinating agents (e.g., thionyl chloride or oxalyl chloride) under reflux in anhydrous toluene. For example, in the synthesis of a structurally related amide, this compound was prepared by refluxing 2-chloro-4-fluorobenzoic acid with thionyl chloride, followed by distillation to isolate the product (b.p. 98–102°C at 15 mmHg) . Alternative routes may employ electrophilic aromatic substitution or coupling reactions, but these require precise control of stoichiometry and reaction time to avoid over-chlorination or side products.
Key Parameters:
- Solvent: Anhydrous toluene or dichloromethane.
- Reagents: Thionyl chloride (excess, 1.2–1.5 equiv).
- Temperature: Reflux (110°C for toluene).
- Yield: ~85–90% after purification .
Q. Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
Characterization involves a combination of techniques:
NMR Spectroscopy:
- ¹H NMR: Peaks for aromatic protons appear in the δ 7.2–8.0 ppm range, with splitting patterns indicating substituent positions.
- ¹³C NMR: The carbonyl carbon (C=O) resonates at ~170 ppm, while aromatic carbons with electron-withdrawing groups (Cl, F) show deshielding .
IR Spectroscopy: A strong C=O stretch near 1770 cm⁻¹ and C-Cl/F stretches between 600–800 cm⁻¹ .
Mass Spectrometry (MS): Molecular ion peak at m/z 193 (M⁺) with fragments corresponding to loss of Cl (35/37) and F (19) .
X-ray Crystallography: Used to confirm bond lengths and intermolecular interactions (e.g., C=O bond length: 1.224 Å, consistent with keto form) .
Table 1: Key Spectroscopic Data
Technique | Key Signals | Reference |
---|---|---|
¹H NMR | δ 7.8 (d, J=8.4 Hz, H-3), 7.6 (m) | |
IR | 1770 cm⁻¹ (C=O) | |
X-ray | C-Cl: 1.732 Å, C-F: 1.341 Å |
Q. Advanced: How do electron-withdrawing substituents influence the reactivity of this compound in nucleophilic acyl substitution?
Methodological Answer:
The chloro (Cl) and fluoro (F) groups at positions 2 and 4 are strong electron-withdrawing groups (EWGs). These substituents:
Activate the Carbonyl Group: EWGs increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines or alcohols).
Direct Reaction Pathways: The meta-directing nature of Cl and F influences regioselectivity in subsequent reactions. For example, in amide formation, nucleophiles preferentially attack the carbonyl carbon due to its enhanced electrophilicity .
Impact Solubility: The electronegative substituents reduce solubility in polar solvents, necessitating anhydrous conditions for optimal reactivity.
Experimental Validation:
- Kinetic studies comparing reaction rates with non-substituted benzoyl chloride show a 3–5× faster reaction for this compound in amidation .
Q. Advanced: What strategies can resolve contradictions in reported reaction yields when using this compound under varying conditions?
Methodological Answer:
Contradictions often arise from differences in:
Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize intermediates but may hydrolyze the acyl chloride. Non-polar solvents (toluene) minimize side reactions .
Temperature Control: Excessive heat accelerates decomposition. A controlled reflux (110°C in toluene) optimizes yield .
Stoichiometry: Excess nucleophile (1.5–2.0 equiv) ensures complete conversion but requires post-reaction quenching.
Resolution Protocol:
- Design of Experiments (DoE): Systematically vary solvent, temperature, and stoichiometry.
- In Situ Monitoring: Use FT-IR or HPLC to track reaction progress and identify intermediates.
- Comparative Analysis: Replicate literature conditions with strict adherence to anhydrous protocols .
Q. Advanced: What are the best practices for handling air- and moisture-sensitive reactions involving this compound?
Methodological Answer:
Purification: Distill under reduced pressure (15 mmHg) to remove traces of HCl or unreacted thionyl chloride .
Storage: Keep in sealed, moisture-free containers under inert gas (N₂/Ar).
Safety Protocols:
- PPE: Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Conduct reactions in a fume hood with scrubbers for HCl gas .
- Spill Management: Neutralize spills with sodium bicarbonate before disposal .
Table 2: Hazard Mitigation
Hazard | Mitigation Strategy | Reference |
---|---|---|
Corrosive | Use glass or PTFE-lined equipment | |
Moisture Sensitivity | Store with molecular sieves | |
Toxicity | Monitor airborne exposure limits |
Q. Basic: What purification techniques are recommended for this compound after synthesis?
Methodological Answer:
Distillation: Fractional distillation under reduced pressure (98–102°C at 15 mmHg) removes low-boiling impurities .
Recrystallization: Use hexane or petroleum ether at low temperatures (0–5°C) to isolate crystalline product.
Chromatography: Column chromatography (silica gel, hexane/ethyl acetate) resolves co-eluting byproducts.
Note: Avoid aqueous workup due to hydrolysis risk. Instead, quench excess chlorinating agents with dry ethanol before distillation .
Properties
IUPAC Name |
2-chloro-4-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIAZJJVWRVLBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371433 | |
Record name | 2-Chloro-4-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-54-9 | |
Record name | 2-Chloro-4-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-fluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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